3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Catalog No.
S13977680
CAS No.
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Product Name

3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

IUPAC Name

3-bromo-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3

InChI Key

LAKJKXHBJKIKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=N1)Br

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound characterized by its unique bicyclic structure. It features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring. The molecular formula of this compound is C6H7BrN2, with a molecular weight of approximately 189.04 g/mol. Its structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry.

Typical for pyrazole derivatives, including:

  • Halogenation: The presence of the bromine atom allows for further halogenation at other positions under appropriate conditions.
  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles, facilitating the synthesis of more complex compounds.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form pyrazole derivatives.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. Moreover, derivatives of pyrazole compounds have shown promise in inhibiting various enzymes and receptors involved in disease processes, making them candidates for drug development.

Several methods have been developed for synthesizing 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and carbonyl compounds, cyclization can yield the desired pyrazole structure.
  • Bromination: The introduction of bromine can be achieved through electrophilic aromatic substitution or direct bromination of existing pyrazole derivatives.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields.

These methods emphasize efficiency and the ability to modify the compound's structure for specific applications.

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole finds applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting inflammation and pain relief.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Utilized in synthesizing polymers or materials with specific properties derived from its unique structure.

Interaction studies involving 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.

Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Bromo-1-methyl-1H-pyrazoleMonocyclic pyrazole with a bromine substituentSimpler structure; primarily studied for agricultural applications
3-Methyl-1H-pyrazoleContains a methyl group at the 3-positionLacks bromine; used in various synthetic pathways
5-Bromo-3-methylpyrazoleBromination at the 5-positionExhibits different biological activity compared to 3-bromo variant
1-Methyl-4-bromopyrazoleBromine at the 4-positionMore common in medicinal chemistry studies

The uniqueness of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole lies in its bicyclic structure and specific positioning of substituents that influence its reactivity and biological properties compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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